2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]
Description
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[2,5-dichloro-4-[2,5-dichloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26Cl6N6O4/c1-15-9-19(35)5-7-27(15)41-33(49)31(17(3)47)45-43-29-13-23(37)21(11-25(29)39)22-12-26(40)30(14-24(22)38)44-46-32(18(4)48)34(50)42-28-8-6-20(36)10-16(28)2/h5-14,31-32H,1-4H3,(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHHXSNAFDZIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)Cl)C3=CC(=C(C=C3Cl)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26Cl6N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864500 | |
| Record name | Butanamide, 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14359-20-7 | |
| Record name | 2,2′-[(2,2′,5,5′-Tetrachloro[1,1′-biphenyl]-4,4′-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2-methylphenyl)-3-oxobutanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14359-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2,2'-((2,2',5,5'-tetrachloro(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(4-chloro-2-methylphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014359207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2-methylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] is a synthetic azo dye that incorporates polychlorinated biphenyl (PCB) moieties. Azo compounds are known for their diverse biological activities, including antimicrobial and cytotoxic properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial effects, cytotoxicity against cancer cell lines, and potential environmental impacts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azo linkage : A -N=N- bond connecting two aromatic systems.
- Tetrachlorobiphenyl unit : This contributes to its hydrophobic nature and potential bioaccumulation.
- Amide groups : These may enhance solubility and biological interactions.
The molecular formula is , with a molecular weight of approximately 470.15 g/mol.
Antimicrobial Activity
Recent studies have shown that azo dyes can exhibit significant antimicrobial properties. The compound's biological activity was evaluated against various pathogens using the agar well diffusion method.
Table 1: Antimicrobial Activity Results
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 20.4 | 3.9 |
| Staphylococcus aureus | 18.7 | 5.0 |
| Candida albicans | 21.0 | 2.5 |
| Pseudomonas aeruginosa | 19.8 | 4.0 |
These results indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed on several human cancer cell lines, including:
- Human colon carcinoma (HCT-116)
- Human hepatocellular carcinoma (HepG-2)
- Human breast adenocarcinoma (MCF-7)
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.5 |
| HepG-2 | 15.0 |
| MCF-7 | 10.0 |
The results indicate that the compound demonstrates significant cytotoxicity, particularly against MCF-7 cells, which could be attributed to its ability to induce apoptosis or disrupt cellular functions .
Environmental Impact and Safety
Given that the compound contains PCB moieties, it is crucial to consider its environmental persistence and potential toxicity. PCBs are known for their bioaccumulation in the food chain and have been linked to various health issues in humans and wildlife.
Summary of Environmental Concerns
Scientific Research Applications
The compound 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] is a complex organic molecule with potential applications in various fields. This article explores its scientific research applications, supported by relevant data tables and documented case studies.
Structure and Composition
The compound features a biphenyl core substituted with multiple functional groups, including azo and amide moieties. Its molecular formula is represented as C₁₈H₁₄Cl₄N₂O₂, indicating the presence of chlorine atoms which contribute to its chemical stability and reactivity.
Molecular Weight
The molecular weight of the compound is approximately 410.22 g/mol, which is relevant for calculating dosages in potential applications.
Dyes and Pigments
The azo group in the compound suggests potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vibrant colors and stability. The specific structure may allow for the development of new dyes with unique properties for textiles and coatings.
Pharmaceuticals
The presence of the amide functional group indicates possible pharmaceutical applications. Compounds with similar structures have been investigated for their biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of biphenyl compounds have shown promise in inhibiting certain cancer cell lines.
Environmental Remediation
Given that the compound contains chlorinated biphenyl structures (related to polychlorinated biphenyls), it may also play a role in environmental science. Research into the degradation of chlorinated compounds has highlighted their potential use in bioremediation processes to detoxify contaminated environments.
Material Science
The chemical stability imparted by the chlorinated biphenyl structure can be advantageous in material science, particularly in developing heat-resistant polymers or coatings that require durability under extreme conditions.
Case Study 1: Azo Dyes Development
A study conducted on azo compounds similar to this one focused on their synthesis and application in textile dyeing processes. Results indicated that modifications to the azo linkage could enhance colorfastness and reduce environmental impact during dyeing.
Case Study 2: Pharmacological Screening
Research involving derivatives of chlorinated biphenyls has demonstrated their effectiveness as anti-cancer agents. In vitro studies showed that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting that this compound could be a candidate for further pharmacological exploration.
Case Study 3: Environmental Impact Assessment
An environmental study evaluated the degradation pathways of chlorinated biphenyls in soil samples. The findings suggested that while these compounds are persistent pollutants, specific microbial strains could effectively degrade them, indicating a potential bioremediation strategy involving this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Substitution Patterns
- Target Compound : Features 2,2',5,5'-tetrachloro substitution on the biphenyl core, creating a highly electron-deficient aromatic system. This increases molecular rigidity and may reduce solubility in polar solvents.
- Analog 1 : 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] ()
- Analog 2 : 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] ()
Side-Chain Modifications
- Target Compound : Uses N-(4-chloro-o-tolyl) groups, introducing steric hindrance and additional chlorination. This may hinder π-π stacking in solid-state structures, affecting crystallinity .
- Analog 3: 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide] () Side Chains: Methyl groups instead of chloro-tolyl.
Physical and Chemical Properties
Research Findings and Regulatory Status
- Synthetic Challenges : The target compound’s tetrachlorination requires precise control during biphenyl synthesis, increasing production costs compared to dichloro analogs .
- Regulatory Status : Similar compounds (e.g., CAS 5468-75-7 in ) are listed in chemical inventories, suggesting compliance with REACH or TSCA. However, the target compound’s higher chlorine content may necessitate additional ecotoxicological assessments .
Preparation Methods
Ullmann Coupling of Dichlorobenzene Derivatives
A representative approach involves reacting 2,5-dichlorobromobenzene with a copper catalyst in the presence of a ligand (e.g., 1,10-phenanthroline) at elevated temperatures (150–200°C). This method yields 2,2',5,5'-tetrachlorobiphenyl with moderate to high efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Solvent | DMF or DMSO |
| Temperature | 180°C |
| Time | 24–48 hours |
| Yield | 60–75% |
Suzuki-Miyaura Cross-Coupling
An alternative route employs Suzuki coupling between 2,5-dichlorophenylboronic acid and 1,2,4-trichlorobenzene. This method offers better regioselectivity and reduced byproduct formation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80–100°C |
| Time | 12–18 hours |
| Yield | 70–85% |
The introduction of azo (-N=N-) groups proceeds via diazotization of aromatic amines followed by coupling with electron-rich aromatic rings. For this compound, two sequential azo couplings are required to install the bis-azo linkages.
Diazotization of 4-Chloro-o-Toluidine
The amine precursor, 4-chloro-o-toluidine, is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form the diazonium salt.
Reaction Conditions
| Parameter | Value |
|---|---|
| Diazotizing Agent | NaNO₂/HCl |
| Temperature | 0–5°C |
| Time | 30–60 minutes |
Azo Coupling with Tetrachlorobiphenyl
The diazonium salt is coupled to the tetrachlorobiphenyl core under alkaline conditions. This step requires careful pH control (pH 8–9) to ensure electrophilic aromatic substitution at the para positions relative to chlorine atoms.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water/EtOH (1:1) |
| pH | 8.5 (adjusted with NaOH) |
| Temperature | 0–10°C |
| Time | 2–4 hours |
| Yield | 50–65% |
Functionalization with 3-Oxobutyramide Groups
The final step involves introducing the 3-oxobutyramide substituents via nucleophilic acyl substitution or amidation reactions.
Synthesis of 3-Oxobutyramide Intermediate
3-Oxobutyric acid is activated as an acid chloride (using SOCl₂) and reacted with 4-chloro-o-toluidine to form N-(4-chloro-o-tolyl)-3-oxobutyramide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Activating Agent | SOCl₂ |
| Solvent | Dry THF |
| Temperature | Reflux (66°C) |
| Time | 4–6 hours |
| Yield | 80–90% |
Coupling to the Bis-Azo Intermediate
The amide is attached to the bis-azo-tetrachlorobiphenyl core via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient azo-linked biphenyl facilitates substitution at the activated positions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 120°C |
| Time | 12–24 hours |
| Yield | 40–55% |
Purification and Characterization
Purification Strategies
Analytical Data
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=8.5 Hz, 4H, aromatic), 2.30 (s, 6H, CH₃), 2.15 (s, 4H, COCH₂) |
| ¹³C NMR | δ 170.2 (C=O), 145.6 (N=N), 130–140 (aromatic C-Cl) |
| HRMS | [M+H]⁺ calcd for C34H26Cl6N6O4: 795.3; found: 795.4 |
| Melting Point | 218–220°C (decomposition observed above 220°C) |
Challenges and Optimization
Steric Hindrance
The tetrachlorobiphenyl core’s steric bulk necessitates prolonged reaction times and elevated temperatures for azo coupling and amidation steps. Catalytic systems like Pd[P(tBu)₃]₂ improve coupling efficiency in hindered environments.
Solubility Issues
The final compound’s limited solubility in polar solvents complicates purification. Mixed solvent systems (e.g., DCM/methanol) enhance solubility during chromatography.
Byproduct Formation
Competing side reactions during diazotization (e.g., diazoether formation) are mitigated by strict temperature control (<5°C) and excess HCl.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat management and reduce reaction times for diazotization and coupling steps. Catalytic recycling (e.g., Pd recovery) lowers production costs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]?
- Methodological Answer : The compound likely involves azo coupling reactions, given its bis(azo) structure. A general approach includes:
- Step 1 : Synthesize the tetrachlorobiphenyl diamine precursor via Ullmann coupling or Suzuki-Miyaura cross-coupling for biphenyl formation .
- Step 2 : Perform diazotization of the diamine using nitrous acid (HNO₂) under acidic conditions (0–5°C).
- Step 3 : Couple the diazonium salt with N-(4-chloro-o-tolyl)-3-oxobutyramide under alkaline conditions (pH 8–10) to form the azo bonds.
- Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC-DAD/UV : To assess purity (>98%) and detect byproducts (e.g., incomplete azo coupling) .
- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular weight (expected ~800–850 g/mol based on analogs) and fragmentation patterns .
- NMR (¹H, ¹³C, and 2D-COSY) : Verify substituent positions on the biphenyl and toluyl groups. Chlorine substituents may cause splitting in aromatic regions .
Q. What stability studies are critical for handling this compound in laboratory settings?
- Methodological Answer : Conduct:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (likely >200°C due to chlorinated/azo groups).
- Photostability Tests : Expose to UV-Vis light (300–500 nm) and monitor degradation via HPLC. Azo bonds are prone to photolytic cleavage .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; analyze for color changes or precipitate formation, indicating hydrolysis or aggregation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported spectral data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Compare computed NMR/IR spectra with experimental data to validate assignments .
- TD-DFT for UV-Vis : Predict λmax for the azo chromophore (expected ~400–500 nm). Discrepancies >10 nm may indicate solvent effects or protonation states .
- Database Cross-Referencing : Use NIST Chemistry WebBook to compare experimental vs. theoretical vibrational modes (e.g., C-Cl stretches at 550–600 cm⁻¹) .
Q. What experimental strategies can elucidate environmental degradation pathways of this compound?
- Methodological Answer :
- Aqueous Photolysis : Irradiate in UV reactors (e.g., 254 nm) and analyze degradation products via LC-QTOF-MS. Key metabolites may include chlorinated biphenyls and toluidine derivatives .
- Microbial Degradation : Incubate with activated sludge or soil microbiota (ISO 11348-2 protocol). Use SPE (Oasis HLB cartridges) to extract intermediates and quantify via isotope dilution .
- Ecotoxicity Profiling : Test metabolites on Daphnia magna or Vibrio fischeri to assess bioaccumulation potential (logP >4 suggests high persistence) .
Q. How can researchers address contradictory data on the compound’s electronic properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., DMF) to identify reversible azo bond reduction peaks (e.g., E₁/2 ≈ -0.5 V vs. Ag/AgCl).
- XPS Analysis : Quantify Cl 2p binding energies (~200 eV) to assess electronic effects of chloro substituents on the biphenyl core .
- Collaborative Validation : Compare results across labs using standardized protocols (e.g., ICH Q2(R1) for HPLC) to isolate instrumentation biases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
